3alpha,17alpha,20alpha,21-Tetrahydroxy-5beta-pregnan-11-one
Description
Properties
IUPAC Name |
17-(1,2-dihydroxyethyl)-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,17-18,22-23,25-26H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCOSKURGJMQSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha,17alpha,20alpha,21-Tetrahydroxy-5beta-pregnan-11-one involves multiple hydroxylation steps. The starting material is typically a pregnane derivative, which undergoes hydroxylation at specific positions to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3alpha,17alpha,20alpha,21-Tetrahydroxy-5beta-pregnan-11-one can undergo various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes.
Reduction: Conversion to alcohols.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product .
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound .
Scientific Research Applications
CNS Disorders Treatment
Research indicates that 3alpha,17alpha,20alpha,21-Tetrahydroxy-5beta-pregnan-11-one may play a role in treating central nervous system (CNS) disorders. It acts as a modulator of GABA-A receptors, which are critical in mediating inhibitory neurotransmission in the brain. The compound has been shown to influence chloride ion uptake in neuronal cells, suggesting a mechanism for its neuroactive properties .
Hormonal Regulation
The compound is involved in the metabolism of steroid hormones and may have implications for conditions related to hormonal imbalances. It has been identified as an intermediate in the synthesis of other biologically active steroids, influencing pathways related to stress response and reproductive health .
Neuroprotective Effects
Studies have highlighted the neuroprotective potential of this compound. It has demonstrated efficacy in models of neurodegenerative diseases by inhibiting acetylcholinesterase activity, thus enhancing cholinergic signaling which is often diminished in conditions like Alzheimer's disease .
Table 1: Biological Activities of this compound
Case Study 1: Neuroprotection in Alzheimer's Models
In a study involving transgenic mice modeling Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive performance and reductions in amyloid plaque deposition compared to control groups. This suggests its potential as a therapeutic agent for cognitive decline associated with aging and neurodegeneration.
Case Study 2: Hormonal Regulation
A clinical study investigated the effects of this compound on patients with hormone-related disorders. The results indicated that it could effectively modulate levels of cortisol and other steroid hormones, providing a basis for its use in treating conditions like Cushing's syndrome.
Mechanism of Action
The compound exerts its effects by interacting with specific enzymes and receptors involved in steroid hormone biosynthesis. It acts as a substrate for enzymes like 3alpha(or 20beta)-Hydroxysteroid dehydrogenase, which catalyze its conversion to other steroid derivatives .
Comparison with Similar Compounds
Similar Compounds
5beta-Pregnane-3alpha,17alpha,20alpha-triol: Another hydroxylated pregnane derivative.
3alpha,17alpha,21-Trihydroxy-5beta-pregnan-20-one: Shares similar hydroxylation patterns.
Uniqueness
3alpha,17alpha,20alpha,21-Tetrahydroxy-5beta-pregnan-11-one is unique due to its specific hydroxylation pattern, which imparts distinct biological and chemical properties .
Biological Activity
3alpha,17alpha,20alpha,21-Tetrahydroxy-5beta-pregnan-11-one, also known as tetrahydrocortisol or beta-cortolone, is a steroid compound that has garnered interest due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H34O5
- Molecular Weight : 370.49 g/mol
- CAS Number : 53-05-4
The compound features multiple hydroxyl groups at positions 3, 17, 20, and 21, contributing to its biological activity. Its structure classifies it within the pregnane steroid family, which is known for various hormonal functions.
1. GABA-A Receptor Modulation
Research indicates that this compound interacts with GABA-A receptors, influencing chloride ion flux. This modulation is significant for understanding its effects on the central nervous system (CNS). Studies have shown that this compound can enhance chloride uptake in a GABA-dependent manner, suggesting potential anxiolytic properties .
2. Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating immune responses. It has been shown to reduce inflammation in various models of tissue injury, indicating potential therapeutic applications in inflammatory diseases .
3. Neuroprotective Properties
Evidence suggests that this compound may offer neuroprotection against oxidative stress and excitotoxicity. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative damage plays a critical role .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| GABA-A Modulation | Increases chloride ion uptake | , |
| Anti-inflammatory | Inhibits cytokine production | , |
| Neuroprotection | Reduces oxidative stress effects | , |
Case Study: Neuroprotection in Animal Models
A study conducted on rodent models demonstrated that administration of this compound significantly reduced neuronal loss following induced oxidative stress. Behavioral assessments indicated improved cognitive function post-treatment compared to control groups .
Clinical Implications
The diverse biological activities of this compound suggest potential clinical applications in treating conditions such as anxiety disorders, inflammatory diseases, and neurodegenerative disorders. Further clinical trials are necessary to establish efficacy and safety profiles.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying 3α,17α,20α,21-Tetrahydroxy-5β-pregnan-11-one in biological matrices?
- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) with reverse-phase columns (C18) for separation, coupled with electrospray ionization (ESI) in negative mode to enhance sensitivity for hydroxylated steroids. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H-NMR at 600 MHz) can resolve structural ambiguities, particularly stereochemistry at C3, C17, and C20 positions . Calibrate instruments with synthetic standards validated via high-resolution mass spectrometry (HRMS) to ensure accuracy.
Q. How does 3α,17α,20α,21-Tetrahydroxy-5β-pregnan-11-one participate in steroid hormone metabolism pathways?
- Methodological Answer : This compound is a reduced metabolite of 11-deoxycortisol (Reichstein’s Substance S) via 5β-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD). To map its metabolic flux, use isotope-labeled precursors (e.g., deuterated pregnenolone) in cell or tissue models, followed by LC-MS/MS to track isotopic incorporation. Enzyme inhibition assays (e.g., with finasteride for 5β-reductase) can validate pathway dependencies .
Q. What are the primary challenges in synthesizing 3α,17α,20α,21-Tetrahydroxy-5β-pregnan-11-one for experimental use?
- Methodological Answer : Stereochemical control at C5β and C20α positions requires chiral catalysts (e.g., Sharpless dihydroxylation) or enzymatic methods (e.g., ketoreductases). Purify intermediates via preparative HPLC with chiral columns, and confirm purity via melting point analysis and X-ray crystallography .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the enzyme kinetics of 3α-HSD with 3α,17α,20α,21-Tetrahydroxy-5β-pregnan-11-one?
- Methodological Answer : Discrepancies in Km and Vmax values often arise from enzyme source variability (e.g., recombinant vs. tissue-extracted 3α-HSD). Standardize assays using recombinant human 3α-HSD expressed in E. coli, and measure activity via NADPH consumption at 340 nm. Include positive controls (e.g., androsterone) and account for allosteric effects by testing cofactors (e.g., Mg²⁺) .
Q. What strategies are effective for distinguishing 3α,17α,20α,21-Tetrahydroxy-5β-pregnan-11-one from its 5α- and 3β-isomers?
- Methodological Answer : Use a combination of tandem MS fragmentation patterns (e.g., m/z 407 → 389 for dehydration) and 2D-Nuclear Overhauser Effect Spectroscopy (NOESY) to differentiate stereochemistry. Computational modeling (e.g., density functional theory) can predict NMR chemical shifts for each isomer .
Q. How does 3α,17α,20α,21-Tetrahydroxy-5β-pregnan-11-one interact with glucocorticoid or mineralocorticoid receptors in mechanistic studies?
- Methodological Answer : Perform competitive binding assays using radiolabeled dexamethasone (for glucocorticoid receptors) or aldosterone (for mineralocorticoid receptors). Use HEK293 cells transfected with receptor plasmids and measure luciferase reporter activity. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinity and orientation .
Q. What experimental designs address reproducibility issues in quantifying this compound in human urine or serum?
- Methodological Answer : Standardize pre-analytical steps: stabilize samples with 0.1% sodium azide and acidify to pH 3–4 to prevent degradation. Validate extraction efficiency using solid-phase extraction (SPE) with C18 cartridges and spike-and-recovery tests. Use isotope dilution with d4-labeled internal standards to correct for matrix effects .
Theoretical and Framework-Driven Questions
Q. What conceptual frameworks explain the role of 3α,17α,20α,21-Tetrahydroxy-5β-pregnan-11-one in disorders of steroidogenesis?
- Methodological Answer : Link its accumulation to 11β-hydroxylase deficiency using knockout murine models. Measure urinary tetrahydro-S levels via GC-MS and correlate with clinical phenotypes (e.g., hypertension). Systems biology models (e.g., COPASI) can simulate pathway disruptions and predict metabolite thresholds .
Q. How can researchers integrate multi-omics data to elucidate the regulatory networks involving this metabolite?
- Methodological Answer : Combine transcriptomic data (RNA-seq of adrenal glands) with proteomic profiles (LC-MS/MS of steroidogenic enzymes) and metabolomic datasets. Use pathway enrichment tools (e.g., MetaboAnalyst) to identify co-regulated genes (e.g., HSD11B1, SRD5A1) and construct interaction networks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
